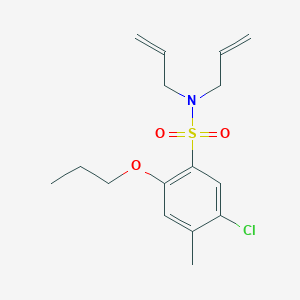

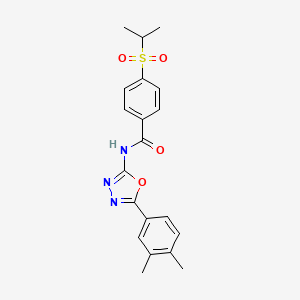

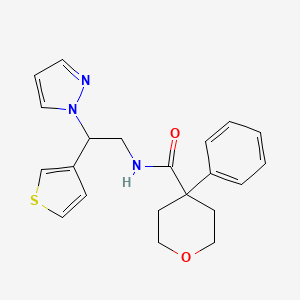

![molecular formula C18H20N4O3 B2513353 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 860785-53-1](/img/structure/B2513353.png)

1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature . More research would be needed to fully understand the chemical reactivity of this compound.Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups was developed. This process yields new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

X-ray Powder Diffraction Data

X-ray powder diffraction data for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, have been reported, providing valuable information for structural analysis (Wang et al., 2017).

Biological Activities and Potential Applications

Antibacterial Activities

Synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids demonstrated good antibacterial properties, suggesting potential use in developing new antibacterial agents (Maqbool et al., 2014).

Antiviral Activity

New derivatives of pyrazolo[3,4-b]pyridine carboxylic acids showed inhibitory effects against viruses such as Herpes simplex, Mayaro virus, and Vesicular stomatitis virus, highlighting their potential as antiviral agents (Bernardino et al., 2007).

Auxin Activities in Agriculture

Some derivatives of pyrazole carboxylic acid displayed auxin activities, though not high, suggesting a potential role in agricultural applications (Yue et al., 2010).

Antioxidant and Antitumor Activities

Several synthesized derivatives of pyrazolo[3,4-b]pyridine exhibited promising antioxidant activities and were evaluated for antitumor properties, indicating potential applications in cancer research (Bialy & Gouda, 2011).

Antimycobacterial Activity

Nicotinic acid hydrazide derivatives of pyrazolo[3,4-b]pyridine were screened for antimycobacterial activity, suggesting their use in treating mycobacterial infections (Sidhaye et al., 2011).

Synthesis of Novel Anticancer Agents

Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated as anti-tumor agents, indicating their potential in cancer therapy (Nassar et al., 2015).

Cytotoxicity Evaluation

New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and their cytotoxicity against Ehrlich Ascites Carcinoma cells was evaluated, contributing to the search for new cancer treatments (Hassan et al., 2014).

Potential Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with various moieties showed significant antimicrobial and anticancer activities, suggesting their use in developing new therapeutic agents (Hafez et al., 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the potential risks posed by the compound to human health and the environment. Unfortunately, the safety and hazard information for this compound is not available in the literature .

Future Directions

The future directions for research on this compound could include further studies to determine its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for potential applications of this compound in various fields .

properties

IUPAC Name |

1-ethyl-4-[(4-methoxyphenyl)methylamino]-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-22-17-15(11(2)21-22)16(14(10-20-17)18(23)24)19-9-12-5-7-13(25-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYQFXVWUKSNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC=C(C=C3)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

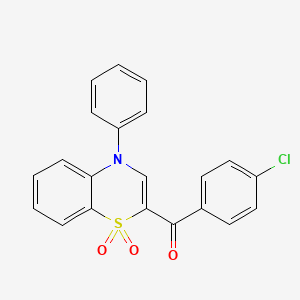

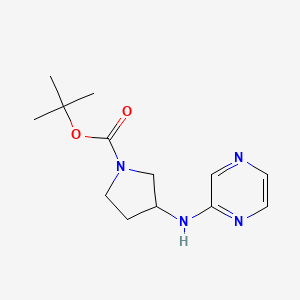

![5-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2513282.png)

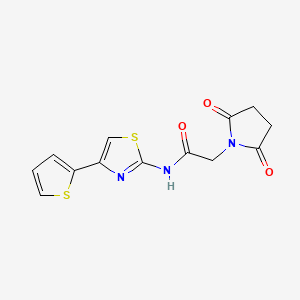

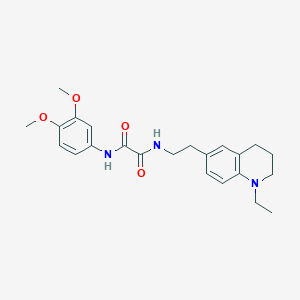

![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)

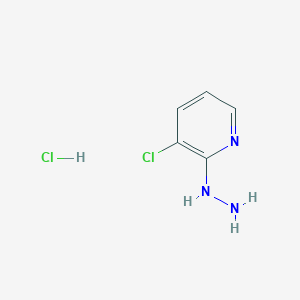

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B2513290.png)